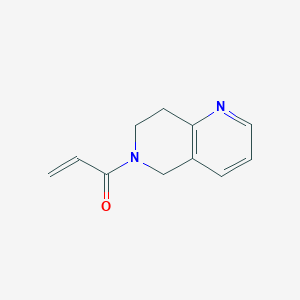![molecular formula C14H17Cl2N3O5 B15316034 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid is a complex organic compound that features a pyrrole ring substituted with dichloro groups, a morpholine ring, and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, with an amine.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Morpholine Ring Formation: The morpholine ring is synthesized separately, often through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reaction: The chlorinated pyrrole and the morpholine ring are coupled using a linking agent, such as formaldehyde, under acidic conditions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The dichloro groups on the pyrrole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules or morpholine derivatives.
作用机制
The mechanism of action of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrrole ring and the morpholine moiety may facilitate binding to these targets, leading to modulation of their activity. The acetamido group could also play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichloro-substituted pyrrole ring and the morpholine moiety makes it particularly interesting for applications in medicinal chemistry and materials science.
属性
分子式 |
C14H17Cl2N3O5 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
2-[acetyl-[[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-8(20)19(7-12(21)22)6-9-5-18(2-3-24-9)14(23)11-4-10(15)13(16)17-11/h4,9,17H,2-3,5-7H2,1H3,(H,21,22) |
InChI 键 |
SABQJUMMVQGGEU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1CN(CCO1)C(=O)C2=CC(=C(N2)Cl)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)
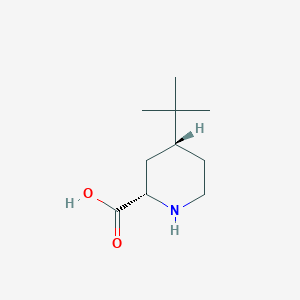

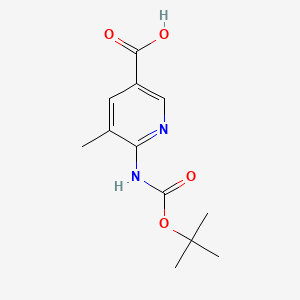

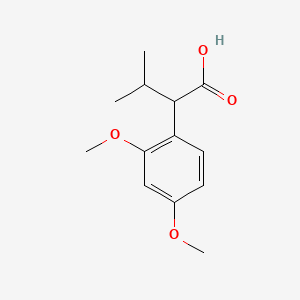

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)

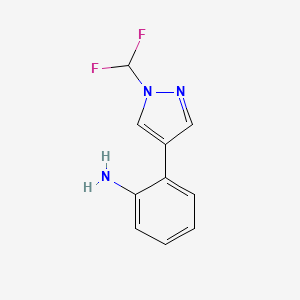
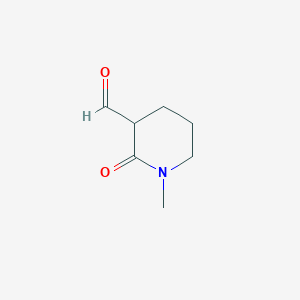
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
